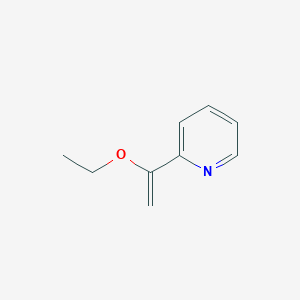
Pyridine, 2-(1-ethoxyethenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 2-(1-ethoxyethenyl)- is a derivative of pyridine, an aromatic heterocycle containing nitrogen. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The compound Pyridine, 2-(1-ethoxyethenyl)- is of particular interest due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-(1-ethoxyethenyl)- can be achieved through various methods. One common approach involves the condensation of 1,5-dicarbonyl compounds with ammonia, followed by oxidation . Another method includes the use of Grignard reagents added to pyridine N-oxides, followed by treatment with acetic anhydride . These methods typically require specific reaction conditions, such as the use of solvents like THF and temperatures around 120°C.
Industrial Production Methods
Industrial production of pyridine derivatives often involves catalytic processes. For example, the use of palladium catalysts in cross-coupling reactions with organozinc reagents can yield 2-substituted pyridines . These methods are scalable and can produce large quantities of the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2-(1-ethoxyethenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into different pyridine derivatives.
Substitution: Electrophilic substitution reactions are common, where the compound reacts with electrophiles to form substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include acids, metallic ions, and oxidizing agents like peracids . Reaction conditions often involve specific temperatures and solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions include pyridine N-oxides, substituted pyridines, and various pyridine derivatives .
Scientific Research Applications
Pyridine, 2-(1-ethoxyethenyl)- has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of Pyridine, 2-(1-ethoxyethenyl)- involves its interaction with molecular targets through its nitrogen atom. The nitrogen’s lone pair of electrons can form complexes with various Lewis acids, influencing the compound’s reactivity and biological activity . The pathways involved often include nucleophilic substitution and oxidation-reduction reactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include pyridine, pyrimidine, and pyrrole . These compounds share the aromatic heterocycle structure but differ in the number and position of nitrogen atoms.
Uniqueness
Pyridine, 2-(1-ethoxyethenyl)- is unique due to its specific substitution pattern, which influences its chemical reactivity and applications. Unlike pyridine, which is more basic, this compound has distinct reactivity due to the ethoxyethenyl group .
Conclusion
Pyridine, 2-(1-ethoxyethenyl)- is a versatile compound with significant importance in various scientific fields. Its unique structure and reactivity make it a valuable compound for research and industrial applications.
Properties
CAS No. |
62369-30-6 |
|---|---|
Molecular Formula |
C9H11NO |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
2-(1-ethoxyethenyl)pyridine |
InChI |
InChI=1S/C9H11NO/c1-3-11-8(2)9-6-4-5-7-10-9/h4-7H,2-3H2,1H3 |
InChI Key |
KQMWACSLPZXSAB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=C)C1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















